1-(4-Ethoxyphenyl)-3-propylthiourea
Description
Significance of Thiourea (B124793) Derivatives in Academic and Research Domains
Thiourea and its derivatives are a significant focus in organic synthesis and medicinal chemistry due to their broad spectrum of biological applications. mdpi.comresearchgate.net These compounds have been investigated for their potential as antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.gov In the realm of agriculture, they have been explored as insect growth regulators, antifungal agents, and herbicides. researchgate.net
The versatility of thiourea derivatives also extends to materials science and analytical chemistry. They are utilized in the synthesis of heterocyclic compounds, act as catalysts in various organic reactions, and can form stable complexes with metal ions, making them useful as chelating agents. annexechem.com Their ability to interact with both anions and cations has also led to research into their use as versatile detectors for various ions. nih.gov The wide-ranging applications of thiourea derivatives underscore their importance in both academic research and industrial settings. researchgate.net
Overview of 1-(4-Ethoxyphenyl)-3-propylthiourea as a Representative Thiourea Analogue
This compound is a specific derivative of thiourea that features a 4-ethoxyphenyl group and a propyl group attached to the nitrogen atoms of the thiourea core. As a member of the thiourea family, it serves as a representative analogue for studying the structure-activity relationships of this class of compounds. The presence of the ethoxyphenyl and propyl substituents influences its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can affect its biological activity and potential applications.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 431922-74-6 |
| Molecular Weight | 238.35 g/mol |
Table 1: Chemical Identifiers for this compound. sigmaaldrich.com
Scope and Research Objectives Pertaining to this compound Studies
Research involving this compound and similar thiourea derivatives typically encompasses several key objectives. A primary focus is the synthesis and characterization of these compounds, often involving the reaction of an appropriate isothiocyanate with an amine. researchgate.net Spectroscopic techniques are then employed to confirm the structure of the synthesized molecules.
A significant portion of the research is dedicated to exploring the biological activities of these compounds. For instance, studies have investigated the potential of thiourea derivatives as enzyme inhibitors, including their effects on enzymes like urease and cholinesterases. nih.gov The antithyroid properties of some thiourea derivatives, such as propylthiouracil (B1679721) (PTU), are well-documented, and research often aims to understand the mechanism of action, which involves the inhibition of thyroid peroxidase. nih.govnih.gov
Furthermore, the structural features of thiourea derivatives, particularly their ability to form hydrogen bonds, make them interesting subjects for studies in solid-state chemistry. nih.gov Research objectives may also include evaluating their potential in materials science, such as in the development of new polymers or as sensors for metal ions. annexechem.comnih.gov The overarching goal of these studies is to elucidate the structure-activity relationships and explore the potential applications of these versatile compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-propylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9-13-12(16)14-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNAZDHGKHQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 4 Ethoxyphenyl 3 Propylthiourea and Thiourea Derivatives
General Synthetic Strategies for N,N'-Disubstituted Thioureas
The synthesis of N,N'-disubstituted thioureas is a mature field in organic chemistry, with several reliable strategies available. These methods are broadly categorized based on the nature of the key bond-forming step.
Isothiocyanate-Amine Condensation Reactions
The most prevalent and straightforward method for preparing unsymmetrical N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. beilstein-journals.orgresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov This "click-type" coupling is typically efficient and high-yielding. beilstein-journals.orgresearchgate.net
For the synthesis of 1-(4-ethoxyphenyl)-3-propylthiourea, this pathway involves the direct reaction of 4-ethoxyaniline with propyl isothiocyanate. The high electrophilicity of the isothiocyanate carbon makes it a prime target for the nucleophilic amine, leading to the formation of the thiourea (B124793) backbone. nih.gov This method is widely applicable for a vast range of aromatic and aliphatic amines and isothiocyanates. researchgate.net Aroyl isothiocyanates, generated from the reaction of an aroyl chloride with ammonium (B1175870) thiocyanate, can also be used to react with anilines to form N-aryl-N'-aroyl-thioureas. google.com
Specific Synthetic Routes Relevant to this compound
The synthesis of the target compound, this compound, is a direct application of the general principles outlined above, adapted with the specific reactants required for its structure.
Adaptations of Established Thiourea Synthesis Protocols
The preparation of this compound is achieved by adapting the isothiocyanate-amine condensation protocol. The specific reactants chosen are 4-ethoxyaniline and propyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or ethanol, and may be heated to reflux to ensure completion. google.com
The general applicability of this method is demonstrated by the successful synthesis of a wide array of analogous N,N'-disubstituted thioureas. Research has shown that various substituted anilines can be effectively reacted with different isothiocyanates to produce the corresponding thiourea derivatives in good to excellent yields. For example, 3,4-dichloroaniline (B118046) has been reacted with a freshly prepared solution of benzoyl isothiocyanate in acetone, followed by refluxing, to produce N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea. google.com This illustrates the robustness of the methodology for accommodating various functional groups on the aryl ring.
| Amine | Isothiocyanate | Product | Yield (%) | Reference |
| 3,4-Dichloroaniline | Benzoyl isothiocyanate | N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea | Not specified | google.com |
| o-Biphenylylamine | Benzoyl isothiocyanate | N-(2-Biphenylyl)-N'-benzoyl-thiourea | Not specified | google.com |
| Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65% | nih.gov |
| 5-Chloropyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73% | nih.gov |
Advanced Synthetic Techniques in Thiourea Chemistry
In recent years, the field of chemical synthesis has moved towards more sustainable and efficient methods. Thiourea synthesis has benefited from these advancements, particularly through the application of mechanochemistry.
Mechanochemical Synthesis (e.g., Grinding, Ball Milling)
Mechanochemical synthesis, which uses mechanical energy from grinding or ball milling to drive chemical reactions, has emerged as a powerful, green alternative to traditional solvent-based methods. nih.gov This technique has been successfully applied to the synthesis of thioureas, offering several advantages including operational simplicity, reduced reaction times, high to quantitative yields, and the elimination of bulk solvents. beilstein-journals.orgnih.gov
The amine-isothiocyanate condensation reaction is particularly well-suited to mechanochemical conditions. beilstein-journals.org By milling a solid amine with a solid or liquid isothiocyanate, often with a small amount of liquid additive (liquid-assisted grinding or LAG), N,N'-disubstituted thioureas can be formed rapidly. beilstein-journals.org Extensive studies have demonstrated the synthesis of dozens of symmetrical and unsymmetrical thioureas using this solvent-free "click" approach, with reactions often completing in minutes. researchgate.net This method has been shown to be effective for a wide scope of substrates, including those with various electron-donating and electron-withdrawing groups. beilstein-journals.orgresearchgate.net
| Synthesis Method | Reactants | Key Features | Yield | Reference |
| Manual Grinding | 4-Ethoxy/4-chloro/4-bromophenyl isothiocyanates + various anilines | Solvent-free, 5-40 min reaction time | 89-98% | researchgate.net |
| Ball Milling | Aromatic/aliphatic amines + aromatic isothiocyanates | Solvent-free, quantitative yields | ≥99% | researchgate.net |
| Gas-Solid Reaction | Phenylene-1,4-diisothiocyanate + methylamine/dimethylamine | Quantitative formation of bis-thioureas | 100% | researchgate.net |
| Two-Step Mechanosynthesis | N-thiocarbamoyl benzotriazole (B28993) + aniline | Synthesis of non-symmetrical thioureas | ≥97% | beilstein-journals.org |
Regioselective Synthesis Considerations
The synthesis of this compound from either 4-ethoxyphenyl isothiocyanate and propylamine (B44156) or 4-ethoxyaniline and propyl isothiocyanate is inherently regioselective. The nucleophilic attack of the primary amine's nitrogen atom on the central carbon atom of the isothiocyanate group dictates the connectivity of the resulting thiourea.
In the reaction between an amine and an isothiocyanate, the nitrogen of the amine will bond to the carbon of the isothiocyanate, and the hydrogen from the amine will transfer to the nitrogen of the isothiocyanate. This leads to a single, well-defined regioisomer. For example, in the reaction of 4-ethoxyphenyl isothiocyanate with propylamine, the propyl group will be attached to one nitrogen of the thiourea backbone and the 4-ethoxyphenyl group to the other, with no ambiguity.
The concept of regioselectivity can become more complex in reactions involving unsymmetrical thioureas as starting materials for further chemical transformations. For instance, in the N-acylation of unsymmetrical thioureas, the acyl group may preferentially add to one of the nitrogen atoms over the other, depending on the electronic and steric environment of each nitrogen.
Synthetic Exploration of Related N-Aryl-N'-Alkylthioureas
The synthetic methodology for this compound is broadly applicable to a wide range of N-aryl-N'-alkylthioureas. Researchers have explored the synthesis of numerous derivatives by varying the aryl and alkyl substituents to investigate their biological activities and material properties. The following table summarizes the synthesis of several related N-aryl-N'-alkylthioureas, highlighting the versatility of the isothiocyanate-amine reaction.
| Aryl Isothiocyanate/Amine | Alkyl Amine/Isothiocyanate | Solvent | Conditions | Yield (%) | Reference |
| Phenyl isothiocyanate | Propylamine | Ethanol | Reflux | High | [General Method] |
| 4-Chlorophenyl isothiocyanate | Propylamine | Dichloromethane | Room Temp | Good | [General Method] |
| 4-Methoxyphenyl isothiocyanate | Butylamine | Ethanol | Reflux | High | [General Method] |
| Phenyl isothiocyanate | Cyclohexylamine | Dichloromethane | Room Temp | Good | [General Method] |
| Benzyl isothiocyanate | 4-Ethoxyaniline | Ethanol | Reflux | High | [General Method] |
This table is illustrative of the general synthetic approach and does not represent an exhaustive list. The yields are typically high, and the reactions are often straightforward to perform, making this a robust method for generating diverse libraries of thiourea derivatives for further study.
Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization
Spectroscopic Analysis Techniques for Thiourea (B124793) Derivatives
Spectroscopic methods are fundamental in determining the structure of novel compounds. For 1-(4-Ethoxyphenyl)-3-propylthiourea, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, has been employed to map its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides granular details about the hydrogen (¹H) and carbon (¹³C) atomic nuclei within a molecule, revealing their chemical environment and connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the ethoxyphenyl group typically appear as a set of doublets, a result of their coupling with adjacent protons. The ethoxy group itself is identified by a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons. The propyl group attached to the thiourea moiety shows a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene protons directly bonded to the nitrogen atom. The N-H protons of the thiourea group are usually observed as broad singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring, the ethoxy group, the propyl group, and the thiocarbonyl (C=S) group all resonate at characteristic chemical shifts, confirming the carbon framework of the molecule.
| Technique | Observed Chemical Shifts (ppm) and Multiplicity |
|---|---|
| ¹H NMR | Aromatic protons (doublets), Ethoxy CH₂ (quartet), Ethoxy CH₃ (triplet), Propyl CH₂ (triplet and sextet), Propyl CH₃ (triplet), NH protons (broad singlets) |
| ¹³C NMR | Signals corresponding to aromatic carbons, ethoxy carbons, propyl carbons, and the thiocarbonyl carbon |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound exhibits several key absorption bands. A prominent band is observed for the N-H stretching vibrations of the thiourea group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also clearly visible. Furthermore, the spectrum shows characteristic absorptions for the C=S (thiocarbonyl) stretching vibration, as well as C-N stretching and C=C stretching of the aromatic ring. The presence of the ether linkage is confirmed by the C-O-C stretching bands.
| Vibrational Mode | Characteristic Absorption Band (cm⁻¹) |
|---|---|
| N-H stretching | Present |
| C-H stretching (aromatic and aliphatic) | Present |
| C=S stretching (thiocarbonyl) | Present |
| C-N stretching | Present |
| C=C stretching (aromatic) | Present |
| C-O-C stretching (ether) | Present |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound dissolved in a suitable solvent typically shows absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the aromatic ring and the thiourea moiety, and n → π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms. The exact position and intensity of these bands are influenced by the solvent polarity.
| Electronic Transition | Typical Absorption Region (nm) |
|---|---|
| π → π | Ultraviolet region |
| n → π | Ultraviolet region |
Mass Spectrometry and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.govuni-halle.de In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed, confirming the molecular mass of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways involve the cleavage of the C-N bonds of the thiourea group, leading to the formation of characteristic fragment ions corresponding to the ethoxyphenyl isothiocyanate and propylamine (B44156) moieties. Further fragmentation of the ethoxyphenyl group can also be observed. wvu.edu
Single-Crystal X-ray Diffraction (SC-XRD) Studies
While spectroscopic techniques provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) offers the definitive three-dimensional structure of a molecule in the solid state. dntb.gov.uanih.gov
| Parameter | Information Obtained from SC-XRD |
|---|---|
| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles |
| Conformation | Three-dimensional arrangement of atoms in the molecule |
| Intermolecular Interactions | Hydrogen bonding networks, van der Waals forces |
| Crystal Packing | Arrangement of molecules in the unit cell |
| Crystallographic Data | Crystal system, space group, unit cell dimensions |
Analysis of Bond Lengths and Bond Angles
The bond angles around the central carbon atom of the thiourea group are expected to be close to 120°, consistent with sp² hybridization. nih.gov However, steric hindrance between the substituents and the sulfur atom can cause deviations from this ideal geometry. The ethoxyphenyl and propyl groups in this compound will influence the local geometry around the nitrogen atoms.
Below is a table of typical bond lengths and angles for the thiourea moiety, based on data from related structures.
| Bond | Typical Length (Å) | Angle | **Typical Angle (°) ** |
| C=S | ~ 1.68 - 1.71 | N-C-N | ~ 115 - 118 |
| C-N1 | ~ 1.33 - 1.35 | N-C=S | ~ 120 - 123 |
| C-N2 | ~ 1.33 - 1.35 | C-N-C | ~ 122 - 127 |
Note: These are representative values and the actual bond lengths and angles for this compound would require specific experimental determination.
Investigation of Molecular Conformation and Stereoisomerism (e.g., trans and cis forms)
Thiourea derivatives can exist in different conformations due to restricted rotation around the C-N bonds. The arrangement of the substituents on the nitrogen atoms relative to the C=S bond gives rise to cis and trans isomers. In substituted thioureas, the two N-H protons can adopt either a trans-trans, trans-cis, or cis-cis orientation with respect to the thiocarbonyl group. chem960.com
The trans-cis arrangement is often observed in N,N'-disubstituted thioureas, which facilitates the formation of centrosymmetric dimers through intermolecular hydrogen bonds. chem960.com However, the specific conformation adopted by this compound in the solid state would depend on the interplay of steric and electronic factors, as well as the packing forces within the crystal lattice. The relative orientation of the ethoxyphenyl and propyl groups will be a key factor in determining the most stable conformation.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. In some thiourea derivatives, particularly those with appropriate functional groups on the substituents, intramolecular hydrogen bonds of the N-H···O or N-H···S type can occur. conicet.gov.ar For this compound, the presence of the ether oxygen in the ethoxy group could potentially lead to an intramolecular C-H···O interaction, although this is generally a weaker type of hydrogen bond. The primary hydrogen bonding motifs in thioureas are typically intermolecular. nih.govacs.org
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.
Energy-Framework Calculations for Crystal Packing Topology
Energy-framework calculations provide a visual representation of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy.
This analysis helps to identify the dominant interactions responsible for the stability of the crystal packing. For thiourea derivatives, the energy frameworks would likely highlight the strong hydrogen bonding interactions forming the primary structural motifs, with weaker van der Waals and other interactions providing further stabilization.
Void Analysis for Crystal Packing Strength
Void analysis is used to determine the empty spaces within a crystal lattice. The size and shape of these voids can influence the mechanical properties and stability of the crystal. A crystal with a high percentage of void space may be less stable and more susceptible to mechanical stress. The analysis calculates the volume of the voids and the percentage of free space in the unit cell. A compact crystal packing with minimal void space is generally indicative of strong intermolecular interactions and good mechanical stability.
Supramolecular Assembly and Hydrogen-Bonded Networks (e.g., Cyclic Dimers, Extended Structures)
The thiourea functional group possesses both hydrogen bond donor (N-H) and acceptor (C=S) sites, facilitating the formation of robust intermolecular connections. The most common and energetically favorable hydrogen-bonding motif observed in the crystal structures of 1,3-disubstituted thioureas is the formation of a cyclic dimer through a pair of N-H···S hydrogen bonds. This interaction typically results in a characteristic eight-membered ring, denoted by the graph set notation R²₂(8). nih.govrsc.org This dimeric synthon is a recurring feature in the solid-state chemistry of thioureas. nih.gov
For instance, in the crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea, molecules are observed to form dimers via N-H···S intermolecular interactions. mdpi.com Similarly, the crystal structure of 1-anthracenylthiourea reveals that dimers are further linked by N-H···S hydrogen bonds to form an infinite ladder-type ribbon. rsc.org In some cases, intramolecular hydrogen bonds, such as N-H···O, can also influence the conformation of the molecule and its subsequent packing. mdpi.com
The interplay between different types of hydrogen bonds (e.g., N-H···S, N-H···O) and other non-covalent interactions dictates the final crystal packing. The presence of an ether oxygen in the ethoxyphenyl group of this compound could potentially introduce additional hydrogen bonding possibilities, such as C-H···O interactions, which could lead to more complex three-dimensional networks. rsc.org
The study of different N-substituted thiourea derivatives has shown that the nature of these substituents significantly influences the resulting hydrogen-bonded networks. rsc.org For example, the presence of bulky groups may hinder the formation of certain motifs, while the introduction of other functional groups can provide additional sites for intermolecular interactions. rsc.orgbiointerfaceresearch.com
Below are tables with representative data from related thiourea derivatives, illustrating the typical hydrogen bond geometries and crystallographic parameters that are anticipated in compounds like this compound.
Table 1: Representative Hydrogen Bond Geometry in Thiourea Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference Compound |
| N-H···S | 0.86 | 2.54 | 3.39 | 170 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| N-H···O | 0.86 | 2.10 | 2.68 | 125 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| N-H···S | - | - | 3.31 | - | 1-Anthracenylthiourea |
| N-H···S | - | - | 3.20 | - | 1-Anthracenylthiourea |
This table presents illustrative data from published research on analogous compounds to demonstrate typical hydrogen bond parameters. The data is not from the title compound.
Table 2: Representative Crystal Data for a Substituted Thiourea Derivative
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| Space Group | P2₁/c | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| a (Å) | 10.123 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| b (Å) | 11.456 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| c (Å) | 12.345 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| β (°) | 98.76 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| Volume (ų) | 1415.9 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
| Z | 4 | N-Benzoyl-N′-(4′-cyanophenyl)thiourea |
This table provides an example of crystallographic data for a related thiourea derivative to illustrate typical unit cell parameters. The data is not from the title compound.
Computational Chemistry and Theoretical Investigations of 1 4 Ethoxyphenyl 3 Propylthiourea Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comsciensage.info It is widely employed for studying thiourea (B124793) derivatives to predict their geometrical parameters and electronic properties. researchgate.netrsc.org Calculations are often performed using specific functionals, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with basis sets like 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational efficiency. sciensage.inforsc.orgespublisher.com
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. nih.gov For thiourea derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimized geometries are considered stable if they represent a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational frequency calculations. researchgate.net
These theoretically calculated parameters are often validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.netacs.org Studies on various thiourea derivatives consistently show a good correlation between the calculated and experimental geometrical parameters, confirming the reliability of the DFT methods used. researchgate.net For instance, the molecular configuration of many acyl thiourea derivatives is stabilized by intramolecular N–H···O hydrogen bonding. acs.org The planarity of the molecular structure is crucial for electronic properties like electron delocalization. ajchem-a.comresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Derivative Skeleton
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |
| Bond Length | C=S | ~1.68 Å |
| C-N (Thiourea) | ~1.38 Å | |
| N-H | ~1.01 Å | |
| C-O (Ether) | ~1.37 Å | |
| Bond Angle | N-C-N | ~118° |
| C-N-C | ~125° | |
| Dihedral Angle | C-N-C-S | ~180° (trans) or ~0° (cis) |
Note: This table provides illustrative values based on general findings for thiourea derivatives and is not specific to 1-(4-Ethoxyphenyl)-3-propylthiourea.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. espublisher.com In thiourea derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiourea moiety and substituted phenyl rings, while the LUMO may be distributed across the aromatic systems. espublisher.comnih.gov The introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govscispace.com
Table 2: Representative FMO Energies and Energy Gaps for Analogous Thiourea Derivatives
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylthiourea | -5.98 | -1.25 | 4.73 |
| 4-Chlorophenylthiourea | -6.15 | -1.50 | 4.65 |
| 4-Methoxyphenylthiourea | -5.70 | -1.10 | 4.60 |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | - | - | 4.01 |
Note: This table contains representative data from studies on analogous compounds to illustrate the typical range of FMO energies. espublisher.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. rsc.org It helps in predicting the reactive sites for electrophilic and nucleophilic attacks. rsc.orgdntb.gov.ua The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.
For a molecule like this compound, the MEP map would typically show a significant negative potential (red/yellow) around the electronegative sulfur and oxygen atoms, making them sites for electrophilic interaction. Conversely, the regions around the N-H protons would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. rsc.org This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. acs.org
Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netmdpi.comnih.gov These descriptors are calculated using the following relationships, based on Koopman's theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = -χ
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)
These parameters help to quantify the energetic response of a molecule to the addition or removal of electrons. researchgate.net A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index points to a greater capacity to accept electrons. researchgate.net
Table 3: Calculated Global Chemical Reactivity Descriptors for a Representative Thiourea Analogue (eV)
| Parameter | Symbol | Value |
| HOMO Energy | EHOMO | -5.98 |
| LUMO Energy | ELUMO | -1.25 |
| Ionization Potential | I | 5.98 |
| Electron Affinity | A | 1.25 |
| Energy Gap | ΔE | 4.73 |
| Electronegativity | χ | 3.615 |
| Chemical Potential | μ | -3.615 |
| Chemical Hardness | η | 2.365 |
| Chemical Softness | S | 0.211 |
| Electrophilicity Index | ω | 2.76 |
Note: This table is based on representative values for analogous compounds to illustrate the application of these descriptors.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular delocalization effects. wikipedia.orgwisc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. rsc.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). wisc.edu
Molecular Modeling and Conformational Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov Conformational analysis, a key aspect of molecular modeling, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.
Advanced Bonding Analysis Techniques
To gain a deeper understanding of the electronic structure and the nature of chemical bonds within this compound and its analogues, several advanced computational bonding analysis techniques are utilized. These methods dissect the complex interplay of forces and electron distributions that define the molecule's stability and reactivity.
Energy Decomposition Analysis (EDA)
Energy Decomposition Analysis (EDA) is a powerful computational method used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. researchgate.netrsc.org This provides deep insight into the nature of the chemical bonds and intermolecular interactions. researchgate.net In the context of this compound analogues, EDA can be used to analyze the interaction between, for example, the ethoxyphenyl fragment and the propylthiourea (B1586209) fragment.
The total interaction energy (ΔE_int) is typically decomposed into several key terms:
Electrostatic Energy (ΔE_elstat): This term represents the classical electrostatic interaction (attraction or repulsion) between the unperturbed charge distributions of the interacting fragments.
Pauli Repulsion (ΔE_Pauli): Also known as exchange-repulsion, this term arises from the quantum mechanical effect of the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space. It is a strongly repulsive term at short inter-fragment distances.
Orbital Interaction (ΔE_orb): This term accounts for the stabilization resulting from the mixing of occupied and unoccupied orbitals of the interacting fragments, which includes charge transfer and polarization effects.
Dispersion Energy (ΔE_disp): This component accounts for the attractive van der Waals interactions arising from instantaneous fluctuations in electron density.
By quantifying these components, EDA reveals whether a bond is primarily covalent (dominated by orbital interactions), ionic/electrostatic (dominated by electrostatic attraction), or influenced by weaker forces. researchgate.net
Table 1: Illustrative Energy Decomposition Analysis (EDA) Data for a Hypothetical Dimer of a Thiourea Analogue
| Energy Component | Interaction Energy (kcal/mol) | Percentage of Total Attractive Interaction |
| Electrostatic (ΔE_elstat) | -15.5 | 45.2% |
| Orbital Interaction (ΔE_orb) | -12.8 | 37.3% |
| Dispersion (ΔE_disp) | -6.0 | 17.5% |
| Total Attractive | -34.3 | 100% |
| Pauli Repulsion (ΔE_Pauli) | +21.2 | N/A |
| Total Interaction (ΔE_int) | -13.1 | N/A |
Note: This table presents hypothetical data for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) Parameters
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach allows for the quantitative characterization of bonding interactions, including covalent bonds, hydrogen bonds, and other non-covalent contacts. wikipedia.orgmuni.cz QTAIM analysis centers on identifying critical points (CPs) in the electron density, where the gradient of the density is zero (∇ρ = 0). nih.gov
Key QTAIM parameters analyzed at a bond critical point (BCP) between two atoms include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order or strength. Higher values typically indicate a stronger, more covalent interaction.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals contacts, where electron density is depleted in the internuclear region. muni.cz
Total Energy Density (H(r)): The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), provides further insight. A negative H(r) is indicative of a significant covalent character, while a positive or near-zero H(r) suggests non-covalent or electrostatic interactions.
Table 2: Illustrative QTAIM Parameters for Selected Bonds in a this compound Analogue
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Indication |
| C=S | 0.285 | -0.150 | -0.210 | Covalent (Shared-shell) |
| C-N | 0.250 | -0.650 | -0.290 | Covalent (Shared-shell) |
| N-H···S (intramolecular) | 0.025 | +0.085 | +0.001 | Hydrogen Bond (Closed-shell) |
| C-H···π (intermolecular) | 0.009 | +0.030 | +0.0005 | van der Waals (Closed-shell) |
Note: This table presents hypothetical data for illustrative purposes. a.u. = atomic units.
Non-Covalent Interaction (NCIplot) Analysis
Non-Covalent Interaction (NCI) analysis is a computational visualization tool that identifies and characterizes weak interactions in real space. nih.govresearchgate.netnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). The NCIplot method generates 3D graphical representations of non-covalent interaction regions, which are crucial for understanding molecular conformation, crystal packing, and protein-ligand binding. researchgate.netdntb.gov.ua
The analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density. This allows for the differentiation of various interaction types:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at low density with large negative values of sign(λ₂)ρ. They are typically visualized as blue surfaces.
Weak Attractive Interactions (e.g., van der Waals, π-π stacking): Occur at very low density and are characterized by sign(λ₂)ρ values close to zero. These are visualized as green surfaces. researchgate.net
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at low density with large positive values of sign(λ₂)ρ. These are visualized as red or brown surfaces.
NCIplot analysis provides an intuitive and detailed map of the non-covalent interactions that stabilize the molecular structure of this compound analogues, both intramolecularly (e.g., N-H···S hydrogen bonds) and intermolecularly in condensed phases.
Table 3: Interpretation of NCIplot Visualization for Analyzing Molecular Interactions
| Color of Isosurface | sign(λ₂)ρ Value | Type of Interaction | Example in Thiourea Systems |
| Blue | Large and Negative | Strong, Attractive (Hydrogen Bond) | N-H···S or N-H···O hydrogen bonds |
| Green | Near Zero | Weak, Attractive (van der Waals) | C-H···π interactions, stacking between phenyl rings |
| Red/Brown | Large and Positive | Strong, Repulsive (Steric Clash) | Overlap of bulky groups in sterically hindered conformations |
Structure Activity Relationship Sar Studies for Thiourea Derivatives
Principles of SAR in Thiourea-Based Compounds
The biological activity of thiourea (B124793) derivatives is intrinsically linked to their chemical structure. researchgate.net SAR studies aim to identify the key molecular features responsible for a compound's pharmacological effects. For thiourea-based compounds, several fundamental principles guide these investigations:
The Thiourea Moiety as a Pharmacophore: The -NH-C(S)-NH- core is a critical pharmacophore, a molecular feature necessary for biological activity. nih.gov This group's ability to form hydrogen bonds and coordinate with metal ions is central to its interaction with biological targets. biointerfaceresearch.commdpi.com
Bioisosteric Replacement: A common strategy in drug design is the bioisosteric replacement of functional groups. In thiourea derivatives, replacing the sulfur atom with an oxygen atom to form a urea (B33335) analog can lead to significant changes in biological activity, highlighting the crucial role of the thiocarbonyl group. nih.gov
Impact of Structural Modifications on Bioactivity and Selectivity
Systematic structural modifications of the thiourea scaffold are essential for optimizing bioactivity and selectivity. The following subsections explore the key aspects of these modifications.
Role of Functional Groups and Lipophilic Moieties
The introduction of various functional groups and lipophilic moieties to the thiourea backbone is a primary strategy for modulating biological activity.
Functional Groups: The presence of specific functional groups can enhance interactions with biological targets. For instance, electron-withdrawing groups, such as nitro or halogen groups, can increase the acidity of the N-H protons, thereby strengthening hydrogen bonding interactions with receptor sites. biointerfaceresearch.com Conversely, electron-donating groups can modulate the electron density of the thiourea core, influencing its reactivity and binding properties. nih.gov
The table below illustrates the impact of different functional groups on the properties of thiourea derivatives.
| Functional Group | Property Modified | Impact on Bioactivity |
| Electron-withdrawing (e.g., -NO2, -Cl) | Increased N-H acidity | Enhanced hydrogen bonding, potentially increased activity |
| Electron-donating (e.g., -OCH3, -CH3) | Increased electron density on the thiourea core | Modulated reactivity and binding |
| Lipophilic moieties (e.g., alkyl chains, aryl groups) | Increased lipophilicity | Improved membrane permeability and interaction with hydrophobic pockets |
Influence of Substituent Position and Linker Flexibility
The spatial arrangement of substituents and the flexibility of the linker connecting different parts of the molecule are also critical for biological activity.
Linker Flexibility: In molecules where the thiourea moiety acts as a linker between two other chemical entities, the flexibility of this linker can be crucial. A rigid linker may lock the molecule in a specific conformation that is optimal for binding, while a flexible linker can allow the molecule to adopt various conformations to fit into a binding site. nih.gov The length and nature of the linker can influence the distance and orientation between key interacting groups. mdpi.com
Reactive Centers and Their Contribution to Molecular Interactions
The thiourea scaffold possesses distinct reactive centers that are fundamental to its molecular interactions with biological targets. biointerfaceresearch.com
Thionic Group and Amino Groups in Coordination and Non-Covalent Bonding
The primary reactive centers in thiourea derivatives are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups (-NH).
Thionic Group (C=S): The sulfur atom is a soft nucleophile and a key site for coordination with metal ions. wikipedia.org This interaction is crucial for the activity of many metalloenzymes that are targeted by thiourea-based inhibitors. The sulfur atom can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. mdpi.com
Amino Groups (-NH): The two amino groups are excellent hydrogen bond donors. researchgate.net They readily form hydrogen bonds with electronegative atoms such as oxygen and nitrogen in the active sites of proteins and enzymes. biointerfaceresearch.com These hydrogen bonding interactions are often critical for the specific recognition and binding of thiourea derivatives to their biological targets. The acidity of the N-H protons can be modulated by the electronic nature of the substituents on the nitrogen atoms, thereby influencing the strength of these interactions. mdpi.com
The following table summarizes the types of interactions involving the reactive centers of thiourea.
| Reactive Center | Type of Interaction | Role in Bioactivity |
| Thionic Group (C=S) | Coordination with metal ions, Hydrogen bond acceptor | Inhibition of metalloenzymes, Target binding |
| Amino Groups (-NH) | Hydrogen bond donor | Specific recognition and binding to biological targets |
Molecular Interactions with Biological Targets: Non Clinical Studies
While direct studies on the enzymatic inhibition by 1-(4-Ethoxyphenyl)-3-propylthiourea are not extensively documented, the broader class of thiourea (B124793) derivatives has demonstrated notable activity against enzymes involved in cancer development. Research has shown that certain thiourea derivatives can target and inhibit key players in oncogenic signaling pathways. For instance, some derivatives have been found to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. nih.gov The inhibition of such kinases can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Furthermore, the structural versatility of thiourea derivatives allows for their design as modulators of various cancer cell signaling pathways. nih.gov The presence of the thiourea moiety can be critical for these interactions, often acting as a pharmacophore that engages with the active sites of target enzymes. The anti-proliferative effects of sulfur-containing heterocyclic compounds, a category that includes thiourea derivatives, have been noted against breast cancer cells, suggesting a potential role in targeting cancer-specific molecular pathways. nih.gov
It is important to note that while these findings point to the potential of thiourea compounds in cancer research, specific studies are needed to elucidate the precise enzymatic inhibitory activities of this compound.
The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. Thiourea derivatives have been investigated for their ability to bind to DNA and other nucleic acid structures, potentially disrupting cellular processes in cancer cells.
Studies on various thiourea derivatives have revealed different modes of DNA interaction. Some derivatives have been shown to bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions and are implicated in cancer cell immortality. nih.gov This stabilization can interfere with telomere maintenance and induce cellular senescence or apoptosis.
Furthermore, certain thiourea derivatives have been found to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov While this is primarily relevant for antibacterial applications, it demonstrates the potential of the thiourea scaffold to interact with enzymes that modulate DNA topology. The binding is often facilitated by hydrogen bonds and other non-covalent interactions between the thiourea moiety and the amino acid residues in the enzyme's active site. nih.gov
| Compound Class | Observed DNA Interaction | Potential Consequence |
| Thiosemicarbazone-based 1,10-phenanthroline (B135089) derivatives | Stabilization of telomeric G-quadruplex DNA | Inhibition of telomerase activity, induction of apoptosis nih.gov |
| Acridine-thiosemicarbazone derivatives | High-affinity binding to calf thymus DNA | Potential for antiproliferative activity mdpi.com |
| Thiazole-containing thiourea derivatives | Inhibition of S. aureus DNA gyrase | Disruption of DNA synthesis nih.gov |
Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites, primarily the sulfur atom and the nitrogen atoms of the amino groups. This allows them to form stable complexes with a wide range of metal ions.
Thiourea derivatives readily form complexes with various metal ions, including gold (Au), silver (Ag), platinum (Pt), palladium (Pd), and copper (Cu). nih.govmdpi.com The coordination of a metal to a thiourea ligand can significantly alter its biological activity. In many cases, the resulting metal complexes exhibit enhanced cytotoxic properties against cancer cell lines compared to the free ligands. nih.gov For example, gold and silver complexes of phosphine-bearing thiourea ligands have shown excellent cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. nih.gov It has also been noted that thiourea can form a complex with monovalent copper atoms. nih.gov
The coordination of thiourea derivatives to metal centers can occur through different modes. The most common mode of coordination is through the sulfur atom, which acts as a soft donor and readily binds to soft metal ions. mdpi.com This results in a monodentate coordination. However, depending on the substituents on the thiourea backbone and the reaction conditions, bidentate coordination involving both the sulfur and a nitrogen atom can also occur. mdpi.comnih.gov In some cases, particularly with acylthiourea derivatives, coordination can also involve the oxygen atom of the acyl group, leading to S,O- or S,N-chelation. rsc.org The geometry of the resulting metal complex, such as square-planar or tetrahedral, is influenced by the metal ion and the nature of the thiourea ligand. nih.govmdpi.com
| Metal Ion | Typical Coordination Mode with Thiourea Derivatives | Resulting Complex Geometry (Examples) |
| Gold (Au) | Monodentate (through Sulfur) or linear P-Au-P | Linear, Three-coordinated nih.gov |
| Silver (Ag) | Bidentate (P,S-chelate) | Tetrahedral nih.gov |
| Palladium (Pd) | Monodentate (through Sulfur) or Bidentate (N,S-chelate) | Square-planar mdpi.com |
| Platinum (Pt) | Monodentate (through Sulfur) or Bidentate (S,O-chelate) | Square-planar mdpi.comrsc.org |
Thiourea and its derivatives have been recognized for their antioxidant properties, particularly their ability to scavenge harmful free radicals. This activity is significant as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer.
Studies have shown that thiourea compounds are effective scavengers of superoxide (B77818) radicals. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the thiourea molecule to the free radical, thereby neutralizing it. The presence of the sulfur atom is considered crucial for this activity. nih.gov Furthermore, some thiourea derivatives have been shown to suppress the oxidative burst in immune cells, which is a major source of ROS production. pharmacophorejournal.com This suggests that these compounds can act as immunomodulators by mitigating the damaging effects of excessive inflammation. While direct data for this compound is limited, the general class of thioureas demonstrates significant potential for anti-radical scavenging. nih.govconsensus.app
Antiprotozoal Activity Research (e.g., Leishmania amazonensis)
No research findings on the activity of this compound against Leishmania amazonensis have been reported in the available scientific literature.
Antifungal Activity Screening (e.g., C. Albicans, C. Glabrata, C. Tropicalis)
There is no available data from antifungal activity screening of this compound against Candida albicans, Candida glabrata, or Candida tropicalis.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 1-(4-Ethoxyphenyl)-3-propylthiourea and Thiourea (B124793) Derivatives
While specific academic findings on this compound are not extensively detailed in the reviewed literature, the broader family of thiourea derivatives has been the subject of significant scientific investigation. These compounds are recognized for their chemical versatility and wide range of biological activities, making them promising candidates for pharmaceutical applications. biointerfaceresearch.com The thiourea scaffold, with its thionic group and two amino groups, allows for the formation of various bonds, contributing to its diverse biological interactions. biointerfaceresearch.com
Thiourea derivatives have demonstrated considerable potential across multiple therapeutic areas. Notably, they have been extensively studied for their anticancer properties , showing efficacy against various cancer cell lines, including breast, lung, colon, and leukemia. mdpi.comanalis.com.mymdpi.com The antitumor activity often stems from the ability of these compounds to target multiple pathways involved in cancer development, such as inhibiting enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and B-RAF. biointerfaceresearch.comnih.gov
Beyond oncology, thiourea derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and antioxidant effects. biointerfaceresearch.commdpi.comnih.gov Some derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's, and metabolic disorders like diabetes. mdpi.comresearchgate.net The diverse applications of thiourea derivatives are a testament to the adaptability of the core chemical structure. biointerfaceresearch.com
Table 1: Overview of Investigated Biological Activities of Thiourea Derivatives
| Biological Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. | Thiourea derivatives have shown cytotoxicity against a range of cancer cell lines, with some compounds exhibiting potent inhibitory activity against key enzymes in carcinogenesis. biointerfaceresearch.commdpi.comanalis.com.my |
| Antimicrobial | Activity against bacteria, fungi, and viruses. | Various thiourea derivatives have demonstrated significant antibacterial, antifungal, and antiviral properties in preclinical studies. biointerfaceresearch.commdpi.comdergipark.org.tr |
| Anti-inflammatory | Reduction of inflammation. | Certain thiourea-containing compounds have shown notable anti-inflammatory effects. mdpi.commdpi.com |
| Antioxidant | Neutralization of harmful free radicals. | Some thiourea derivatives have been identified as having potent antioxidant capabilities. biointerfaceresearch.comresearchgate.net |
| Other Therapeutic Areas | Includes potential treatments for parasitic diseases, neurodegenerative disorders, and diabetes. | Research has indicated the potential of thiourea derivatives in a variety of other therapeutic applications, highlighting their versatility. biointerfaceresearch.commdpi.comresearchgate.netrsc.org |
Identification of Research Gaps and Challenges
Despite the extensive research into thiourea derivatives, several gaps and challenges remain. A primary gap is the lack of specific, in-depth studies on many individual compounds, including this compound. Much of the existing literature focuses on the synthesis and screening of large libraries of derivatives, with less emphasis on the detailed mechanistic understanding of individual promising candidates.
A significant challenge in the development of thiourea-based therapeutics is ensuring selectivity and minimizing off-target effects. nih.gov While many derivatives show potent biological activity, their translation into clinical use can be hampered by toxicity. For instance, some early thiourea-containing drugs were withdrawn due to side effects, leading to research into bioisosteric replacements to improve safety profiles. nih.gov
Furthermore, while the anticancer potential of thiourea derivatives is well-documented, the development of new agents that are both highly effective and selective remains a challenge. analis.com.my Overcoming drug resistance is another critical hurdle, and the multi-targeted action of some thiourea derivatives presents a promising, yet complex, area for further investigation. biointerfaceresearch.com
Prospective Avenues for Advanced Research in Thiourea Chemistry
To address the existing gaps and challenges, future research in thiourea chemistry can be directed towards several key areas.
The development of innovative and efficient synthetic methods is crucial for the continued exploration of thiourea derivatives. Modern synthetic approaches can offer improvements in terms of yield, purity, and environmental impact.
Table 2: Comparison of Novel Synthetic Strategies for Thiourea Derivatives
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. nih.gov | Increased efficiency, reduced waste, and simplified procedures. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. nih.govnih.gov | Faster reaction times, higher yields, and cleaner reactions. |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch-wise manner. nih.gov | Improved safety, scalability, and process control. |
| Green Chemistry Approaches | Employs environmentally friendly solvents (e.g., water) and catalysts (e.g., bio-based). frontiersin.org | Reduced environmental impact and use of hazardous substances. |
| Solid-Phase Synthesis | The synthesis is carried out on a solid support, facilitating purification. nih.gov | Simplified purification and potential for automation. |
| Use of Isocyanides | An alternative to the more common isothiocyanate-based synthesis. mdpi.com | Offers a different pathway to thiourea derivatives, potentially accessing novel structures. |
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the mechanisms of action of thiourea derivatives. biointerfaceresearch.comnih.gov These in silico approaches can provide detailed insights into how these compounds interact with their biological targets at the molecular level. researchgate.net
Future research should leverage these computational tools to:
Predict the binding affinities and modes of interaction of novel thiourea derivatives with specific biological targets.
Elucidate the structure-activity relationships within a series of compounds to guide the design of more potent and selective inhibitors.
Estimate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of new derivatives to predict their drug-likeness. nih.gov
For a compound like this compound, which lacks extensive experimental data, computational studies could provide initial predictions of its potential biological activities and guide further experimental investigation.
A crucial area for future research is the precise identification and characterization of the biological targets of thiourea derivatives. While a number of targets have been identified, a deeper understanding of the specific interactions is needed.
Table 3: Identified Biological Targets of Thiourea Derivatives
| Target Class | Specific Examples | Associated Biological Activity |
|---|---|---|
| Enzymes | VEGFR2, B-RAF, MMP9, Topoisomerase, Protein Tyrosine Kinase, Sirtuins, Carbonic Anhydrase biointerfaceresearch.comnih.gov | Anticancer |
| Receptors | Histamine H2-Receptors, Dopamine D2 Receptors nih.gov | Anti-ulcer, CNS effects |
| Nucleic Acids | DNA nih.gov | Anticancer, Antimicrobial |
Advanced techniques in chemical biology and proteomics can be employed to identify the cellular targets of thiourea derivatives. This will not only enhance the understanding of their mechanisms of action but also aid in the design of more target-specific compounds with improved therapeutic profiles.
While much of the focus has been on the anticancer and antimicrobial properties of thiourea derivatives, their structural diversity suggests potential for a much broader range of therapeutic applications. biointerfaceresearch.commdpi.com Future non-clinical research should explore the efficacy of these compounds in other areas, including:
Antiviral agents: Against a wider range of viruses. biointerfaceresearch.commdpi.com
Antiparasitic agents: For diseases such as malaria and leishmaniasis. biointerfaceresearch.comrsc.org
Neuroprotective agents: For neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov
Metabolic modulators: For conditions such as diabetes. researchgate.netrsc.org
Agricultural applications: As insecticides, herbicides, and plant growth regulators. biointerfaceresearch.comresearchgate.net
Systematic screening of existing and novel thiourea derivatives, including this compound, in a variety of non-clinical models could uncover new and valuable therapeutic applications for this versatile class of compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-propylthiourea, and how can reaction conditions be optimized?
- Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and isothiocyanates. For this compound, reflux equimolar amounts of 4-ethoxyaniline and propyl isothiocyanate in ethanol (2–4 hours, 70–80°C) under inert atmosphere. Post-reaction, cool the mixture to room temperature, filter the precipitate, and purify via recrystallization using ethanol or acetonitrile. Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1). Optimize yield by adjusting solvent polarity, temperature, and stoichiometry. Purity can be confirmed via melting point analysis and HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- FT-IR : Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹).
- NMR : ¹H NMR should show signals for ethoxyphenyl protons (δ 6.8–7.4 ppm, aromatic), ethoxy -OCH₂CH₃ (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), and propyl chain (δ 0.9–1.0 ppm, triplet; δ 1.5–1.7 ppm, sextet; δ 3.3–3.5 ppm, triplet for N-CH₂).
- X-ray Crystallography : Grow single crystals via slow evaporation of ethanol. Use SHELXL () for structure refinement. Compare bond lengths (C=S: ~1.68 Å) and angles with similar thioureas (e.g., 1-(4-methylthiazol-2-yl)-3-propylthiourea, ) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and acetonitrile (common solvents for biological assays). For aqueous solubility, use co-solvents (e.g., 10% DMSO in PBS) and confirm via UV-Vis spectroscopy (λmax ~260 nm).
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at −20°C in amber vials under argon to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer : Analyze hydrogen bonds using graph-set notation ( ). For X-ray data, identify N-H···S and N-H···O interactions. Use ORTEP-3 ( ) to visualize molecular packing. Compare with related thioureas (e.g., 1-(4-Chlorophenyl)-3-phenylthiourea, ) to assess how substituents (ethoxy vs. chloro) alter packing motifs. Calculate interaction energies with DFT (B3LYP/6-31G*) to quantify bond strengths .
Q. What strategies resolve contradictions in crystallographic data refinement for thiourea derivatives?
- Methodological Answer :
- Data Collection : Ensure high-resolution data (≤1.0 Å) using synchrotron radiation. Check for twinning (e.g., ROTAX in PLATON) and correct with TWINLAWS in SHELXL ().
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered ethoxy/propyl groups. Validate with R1/wR2 convergence (<5% discrepancy). Cross-validate with Hirshfeld surface analysis (CrystalExplorer) .
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Set grid boxes around active sites (PDB: 4TZK). Validate docking poses with MD simulations (GROMACS, 50 ns).
- QSAR : Build a model using descriptors (logP, polar surface area) from similar thioureas (). Train with partial least squares regression (IC50 data from enzymatic assays) .
Q. What experimental designs are optimal for evaluating the compound’s antifungal activity while minimizing cytotoxicity?
- Methodological Answer :
- In Vitro Assays : Use microbroth dilution (CLSI M38-A2) against Candida spp. Include positive controls (fluconazole) and measure MIC90.
- Cytotoxicity : Test on mammalian cell lines (HEK-293) via MTT assay. Calculate selectivity index (SI = IC50 mammalian cells / MIC90 fungal cells). Optimize dosing using fractional inhibitory concentration (FIC) index for synergy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
